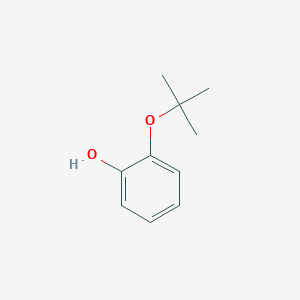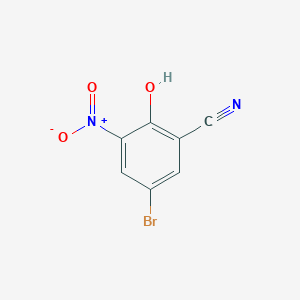
5-溴-2-羟基-3-硝基苯甲腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-hydroxy-3-nitrobenzonitrile: is an organic compound with the molecular formula C7H3BrN2O3 It is a derivative of benzonitrile, characterized by the presence of bromine, hydroxyl, and nitro functional groups
科学研究应用
Chemistry: 5-Bromo-2-hydroxy-3-nitrobenzonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its functional groups make it a versatile building block for creating more complex molecules .
Biology and Medicine: In medicinal chemistry, derivatives of 5-Bromo-2-hydroxy-3-nitrobenzonitrile are investigated for their potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties .
Industry: The compound is used in the development of organic semiconductors and materials for electronic applications. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic cells .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-hydroxy-3-nitrobenzonitrile typically involves the nitration of 5-bromo-2-hydroxybenzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring .
Industrial Production Methods: Industrial production of 5-Bromo-2-hydroxy-3-nitrobenzonitrile may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products and waste .
化学反应分析
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2-hydroxy-3-nitrobenzonitrile can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents under reflux conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in ethanol.
Oxidation: Potassium permanganate in acidic or neutral medium, or chromium trioxide in acetic acid.
Major Products Formed:
Substitution: Formation of 5-substituted-2-hydroxy-3-nitrobenzonitrile derivatives.
Reduction: Formation of 5-bromo-2-hydroxy-3-aminobenzonitrile.
Oxidation: Formation of 5-bromo-2-nitrobenzaldehyde or 5-bromo-2-nitrobenzoic acid.
作用机制
The mechanism of action of 5-Bromo-2-hydroxy-3-nitrobenzonitrile and its derivatives depends on the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets, leading to antimicrobial or anticancer effects . The hydroxyl and nitrile groups can also participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity .
相似化合物的比较
5-Bromo-2-hydroxybenzonitrile: Lacks the nitro group, making it less reactive in certain chemical transformations.
5-Bromo-2-nitrobenzonitrile: Lacks the hydroxyl group, affecting its solubility and reactivity.
5-Bromo-2-hydroxy-3-nitropyridine: Similar structure but with a pyridine ring, which can alter its electronic properties and reactivity.
Uniqueness: 5-Bromo-2-hydroxy-3-nitrobenzonitrile is unique due to the combination of bromine, hydroxyl, and nitro groups on the benzonitrile scaffold. This combination provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and a candidate for various applications in research and industry .
属性
IUPAC Name |
5-bromo-2-hydroxy-3-nitrobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrN2O3/c8-5-1-4(3-9)7(11)6(2-5)10(12)13/h1-2,11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHWSXVTGCREDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)O)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,3-Dimethyl-8-[4-(2-methylpropoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]p urine-2,4-dione](/img/structure/B2420131.png)
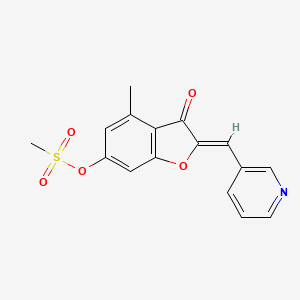
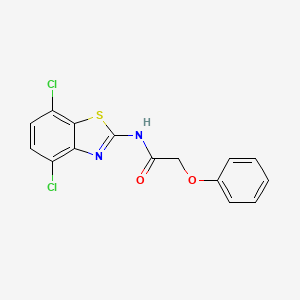
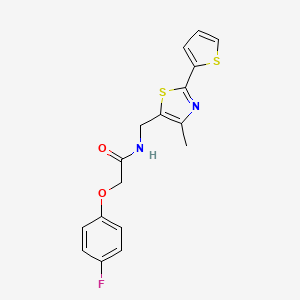


![[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2420142.png)
![3-methyl-2-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2420145.png)
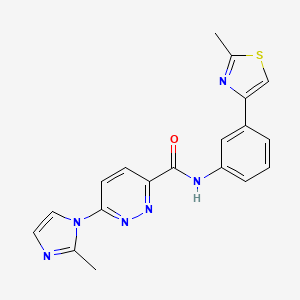
![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/new.no-structure.jpg)
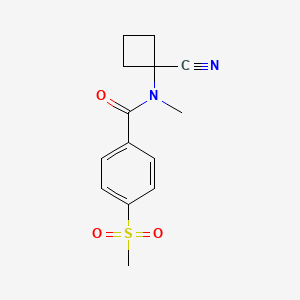
![N-(3,5-dimethylphenyl)-N-[(2-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2420151.png)
![2-(7-methoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol](/img/structure/B2420152.png)
